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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Chloropyrazine-2-carbaldehyde. Due to the limited availability of
specific experimental data in public databases, this guide presents a combination of predicted
values and data from analogous compounds to offer a robust profile for this molecule. The
information herein is intended to support research and development activities by providing key
spectroscopic characteristics and methodologies.

Molecular Structure and Properties

e |[UPAC Name: 6-chloropyrazine-2-carbaldehyde

Synonyms: 5-Chloropyrazine-2-carbaldehyde

CAS Number: 874114-34-8

Molecular Formula: CsH3CIN20

Molecular Weight: 142.54 g/mol
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Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 6-
Chloropyrazine-2-carbaldehyde based on analysis of similar chemical structures and
computational predictions.

'H NMR Spectroscopy Data (Predicted)

e Solvent: CDCIs

e Frequency: 400 MHz

Chemical Shift (8) (ppm) Multiplicity Assignment
~9.9-10.1 Singlet (s) Aldehyde (CHO)
~8.8-9.0 Singlet (s) Pyrazine H

~8.6 - 8.8 Singlet (s) Pyrazine H

3C NMR Spectroscopy Data (Predicted)

e Solvent: CDCls

e Frequency: 100 MHz
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Chemical Shift (8) (ppm) Assighment

~190 - 195 Aldehyde Carbonyl (C=0)
~150 - 155 Pyrazine Carbon (C-ClI)
~145 - 150 Pyrazine Carbon

~140 - 145 Pyrazine Carbon

~135 - 140 Pyrazine Carbon

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi
~2850, ~2750 Medium
Doublet)
~1710 - 1690 Strong Carbonyl (C=0) Stretch
) Pyrazine Ring C=C and C=N
~1600 - 1450 Medium
Stretch
~1100 - 1000 Medium C-CI Stretch

Mass Spectrometry (MS) Data (Predicted)

« lonization Mode: Electron lonization (EI)

m/z (Mass-to-Charge

. Relative Intensity Assignment
Ratio)
) Molecular lon [M]* (with 35Cl/
142/144 High ]
37Cl isotopes)
113/115 Medium [M-CHOJ*
85 Medium [M-CHO-CIJ*
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Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for 6-Chloropyrazine-2-
carbaldehyde are not readily available. However, the following general methodologies are
standard for compounds of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloropyrazine-2-carbaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-dse) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay
of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.
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o Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide
(KBr) and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample holder.

o Collect the sample spectrum over a range of 4000-400 cm~1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

¢ Instrumentation: Employ a mass spectrometer with an electron ionization (EIl) or electrospray
ionization (ESI) source.

o Data Acquisition:

o El Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z
40-400.

o ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data
in both positive and negative ion modes.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-
Chloropyrazine-2-carbaldehyde.
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Spectroscopic Analysis Workflow

¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyrazine-2-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280605#spectroscopic-data-of-6-chloropyrazine-2-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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